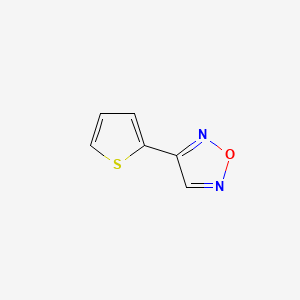

3-(2-Thienyl)-1,2,5-oxadiazole

Description

Significance of Heterocyclic Frameworks in Contemporary Chemical Research

Heterocyclic compounds are a cornerstone of modern chemical and biological sciences. openaccessjournals.comijnrd.org Their structural diversity and the unique physicochemical properties imparted by the presence of heteroatoms like nitrogen, oxygen, and sulfur make them indispensable building blocks in a multitude of applications. openaccessjournals.comijpsr.com Approximately half of all known organic molecules contain a heterocyclic ring, and they are found at the core of a vast number of biologically active substances, including a significant percentage of all drugs and commercialized agrochemicals. researchgate.net The ability to manipulate the structure of these compounds allows chemists to design and create new materials with specifically tailored properties. openaccessjournals.com

The field of heterocyclic chemistry is continually expanding, driven by the quest for novel compounds with enhanced functionalities. researchgate.net From life-saving pharmaceuticals to innovative organic electronics, the influence of heterocyclic frameworks is both profound and pervasive. openaccessjournals.comnumberanalytics.com

Comprehensive Overview of 1,2,5-Oxadiazole (Furazan) Chemistry

The 1,2,5-oxadiazole ring, commonly known by its trivial name furazan (B8792606), is a five-membered aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms. chemicalbook.comwikipedia.org This structural motif is a subject of significant interest due to its unique electronic properties and diverse applications.

The parent compound, 1,2,5-oxadiazole, is a colorless liquid at room temperature. chemicalbook.com Historically, oxadiazoles (B1248032) were also referred to as furadiazoles. nih.gov There are four possible isomers of oxadiazole based on the arrangement of the nitrogen atoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.govwikipedia.org Of these, the 1,2,3-isomer is unstable and tends to ring-open. wikipedia.orgchemicalbook.com The nomenclature can sometimes be complex, with various synonyms used in the literature, such as azoxazole and 1-oxa-2,5-diazacyclopentadiene for the 1,2,5-isomer. nih.govfda.govnist.gov

The synthesis of the furazan ring is often achieved through the dehydration of α-dioximes. chemicalbook.comwikipedia.org For instance, the parent 1,2,5-oxadiazole can be prepared by heating glyoxime (B48743) with succinic anhydride (B1165640). wikipedia.org Derivatives of 1,2,5-oxadiazole have found applications as high-energy-density materials and in the development of pharmacologically active compounds. researchgate.net

1,2,5-Oxadiazole is a planar, heteroaromatic compound with a delocalized system of 6π electrons. chemicalbook.com The π-electron density is greater on the nitrogen atoms compared to the oxygen and carbon atoms. chemicalbook.com The aromaticity of oxadiazole rings has been a subject of theoretical investigation. While some computational methods suggest a non-aromatic character for certain oxadiazole rings, others predict a relatively high degree of aromaticity. tandfonline.com

The presence of the heteroatoms significantly influences the electronic properties of the ring. For instance, the dipole moment of 1,2,5-oxadiazole is 3.38 D, which is higher than that of isoxazole. chemicalbook.com The pKa of 1,2,5-oxadiazole is approximately -5.0, indicating it is a very weak base. chemicalbook.com The unique electronic structure of the furazan ring contributes to its stability and its ability to participate in various chemical transformations.

Foundational Principles of Thiophene (B33073) Chemistry

Thiophene is a five-membered, sulfur-containing heterocyclic compound that bears a resemblance to benzene (B151609) in its chemical and physical properties. wikipedia.orgbritannica.com It was first discovered in 1882 by Victor Meyer as a contaminant in benzene. numberanalytics.comwikipedia.org

The thiophene ring is a versatile building block in organic synthesis, utilized in the creation of complex molecules, including pharmaceuticals and materials for organic electronics. numberanalytics.comnumberanalytics.com Its unique electronic properties and reactivity make it an attractive starting material. numberanalytics.com Thiophene undergoes a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com The sulfur atom in the ring influences its reactivity, making it more reactive than benzene in certain electrophilic substitutions. numberanalytics.com

A key strategy for incorporating thiophene into larger molecules is through cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. numberanalytics.com Direct C-H arylation of thiophenes is also an efficient method for creating new carbon-carbon bonds. organic-chemistry.org The ability to replace a benzene ring with a thiophene ring without a loss of biological activity has been a valuable strategy in drug design, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org

Fusing a thiophene ring with other aromatic systems leads to a diverse range of polycyclic aromatic hydrocarbons with interesting electronic and photophysical properties. rsc.orgmit.edu For example, the fusion of thiophene with a benzene ring results in benzothiophene. wikipedia.org Further fusion with additional benzene rings can produce dibenzothiophene (B1670422) or naphthothiophene. wikipedia.org The fusion of two thiophene rings gives rise to isomers of thienothiophene. wikipedia.org

The synthesis of these fused systems often involves multi-step processes. mit.edu For instance, a two-step process involving an alkyne benzannulation followed by a Scholl cyclization has been used to access extended polyaromatics containing thiophene units. rsc.orgmit.edu These fused systems are of significant interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mit.edursc.org The electronic properties of these fused systems can be fine-tuned by the mode of fusion and the nature of any substituents present. nih.gov

Synergistic Rationale for 3-(2-Thienyl)-1,2,5-oxadiazole as a Hybrid Molecular Architecture

The strategic combination of distinct heterocyclic rings into a single molecular framework is a cornerstone of modern medicinal chemistry and materials science. This approach, known as molecular hybridization, aims to create novel compounds with enhanced or unique properties derived from the synergistic interplay of the constituent moieties. The compound this compound is a prime example of such a hybrid architecture, leveraging the distinct chemical and electronic characteristics of both the thiophene and the 1,2,5-oxadiazole (furazan) ring systems.

The rationale for this specific hybridization is rooted in the complementary nature of the two heterocycles. The 1,2,5-oxadiazole ring is a five-membered, electron-deficient system known for its favorable physicochemical and pharmacokinetic properties. nih.gov It often acts as a bioisosteric replacement for ester and amide groups, enhancing metabolic stability and the ability to form hydrogen bonds with biological macromolecules. nih.gov This ring system is a key component in various pharmacologically active agents and is recognized for its ability to act as a versatile linker or a pharmacophoric feature in drug design. researchgate.net

Conversely, the thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a well-established pharmacophore present in numerous approved drugs. Its inclusion in a molecular structure can enhance lipophilicity, which may facilitate passage through biological membranes. farmaciajournal.com The combination of these two rings into a single molecule is predicted to yield a hybrid with improved affinity and efficacy compared to molecules containing only one of the scaffolds. psu.edu This synergistic approach aims to develop multi-targeting properties, where the final compound can interact with multiple biological targets or exhibit a combination of desired physicochemical characteristics. researchgate.net The fusion creates a molecule with a unique electronic distribution and steric profile, opening avenues for novel interactions with biomolecules or for applications in materials science where electron-transfer properties are crucial. nih.gov

Academic Research Objectives and Scope of Investigation for this compound

Academic research into this compound and its derivatives is driven by the need to explore new chemical spaces and identify novel bioactive compounds. The primary objectives encompass synthesis, structural characterization, and the systematic evaluation of biological activities.

A significant focus of investigation is the synthesis of libraries of these hybrid molecules. Researchers aim to develop efficient and high-yield synthetic methodologies. nih.gov This often involves multi-step reaction sequences, starting from commercially available materials like 3,5-dinitrobenzoic acid and proceeding through intermediates such as hydrazides, which are then cyclized to form the oxadiazole ring. nih.govresearchgate.net The characterization of these newly synthesized compounds is a critical step, employing a range of spectroscopic techniques including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm their proposed structures. farmaciajournal.comnih.govresearchgate.net

A major research objective is the biological evaluation of these compounds. The inherent bioactivity of both thiophenes and oxadiazoles makes their hybrids promising candidates for various therapeutic areas. researchgate.net Investigations frequently screen these compounds for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. nih.govresearchgate.netnih.gov For example, research on related oxadiazole derivatives has identified compounds with potent inhibitory activity against enzymes like topoisomerase I, α-amylase, and α-glucosidase. psu.edunih.gov The ultimate goal is to identify lead compounds that exhibit high potency and selectivity against specific biological targets, which could then be optimized for further development. nih.gov

Research Data on Oxadiazole Derivatives

The following tables present synthesized research findings for derivatives related to the core oxadiazole structure, illustrating typical data generated in academic investigations.

Table 1: Synthesis and Characterization of Selected 1,3,4-Oxadiazole Derivatives This table provides examples of synthesized oxadiazole compounds, detailing their structure, molecular formula, melting point, and yield percentage.

| Compound ID | Molecular Formula | Melting Point (°C) | Yield (%) |

| 2-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | C₁₂H₇ClN₂OS | 125-127 | 75.3 farmaciajournal.com |

| 4-(5-Hexyl-1,3,4-oxadiazol-2-yl)aniline | C₁₄H₁₉N₃O | 114-116 | 96 nih.gov |

| 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline | C₁₁H₁₃N₃O | 152-153 | 83 nih.gov |

Table 2: In Vitro Enzyme Inhibition by Oxadiazole Derivatives This table showcases the biological activity of selected oxadiazole derivatives, presenting their half-maximal inhibitory concentration (IC₅₀) against specific enzymes.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) |

| Oxadiazole-Benzohydrazone Hybrid 6 | β-Glucuronidase | 7.14 researchgate.net | D-Saccharic acid 1,4-lactone | 48.4 researchgate.net |

| Oxadiazole-Benzohydrazone Hybrid 7 | β-Glucuronidase | 8.25 researchgate.net | D-Saccharic acid 1,4-lactone | 48.4 researchgate.net |

| Oxadiazole-Thiol Derivative 2b | α-Glucosidase | 46.01 (µg/ml) psu.edu | Acarbose | 34.72 (µg/ml) psu.edu |

| Oxadiazole-Thiol Derivative 2g | α-Glucosidase | 50.10 (µg/ml) psu.edu | Acarbose | 34.72 (µg/ml) psu.edu |

Properties

Molecular Formula |

C6H4N2OS |

|---|---|

Molecular Weight |

152.18 g/mol |

IUPAC Name |

3-thiophen-2-yl-1,2,5-oxadiazole |

InChI |

InChI=1S/C6H4N2OS/c1-2-6(10-3-1)5-4-7-9-8-5/h1-4H |

InChI Key |

CNIITXLGGMHRPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NON=C2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 2 Thienyl 1,2,5 Oxadiazole and Its Analogues

Classical and Contemporary Approaches for 1,2,5-Oxadiazole Ring Formation

The synthesis of the 1,2,5-oxadiazole ring is a well-established field in heterocyclic chemistry, with several key methods forming the foundation of modern synthetic efforts. chemicalbook.comnih.gov These approaches primarily include the cyclodehydration of α-dioximes, the deoxygenation of the corresponding N-oxides (furoxans), and ring transformation reactions. chemicalbook.com More contemporary strategies have expanded this toolbox to include specialized cycloaddition, condensation, and thermolytic pathways. nih.govbenthamdirect.comresearchgate.net

Cyclodehydration Strategies Involving Dioxime Precursors

One of the most fundamental and widely used methods for constructing the 1,2,5-oxadiazole ring is the cyclodehydration of α-dioximes (vicinal dioximes). chemicalbook.com This reaction involves the removal of two molecules of water from the dioxime precursor to form the stable aromatic oxadiazole ring. A range of dehydrating agents can be employed to facilitate this transformation, with the choice of reagent often depending on the nature of the substituents on the dioxime.

Classical methods include heating the dioxime with agents like succinic anhydride (B1165640) or utilizing thionyl chloride (SOCl₂). chemicalbook.com More modern and milder reagents have also been developed to improve yields and functional group tolerance. For instance, 1,1'-carbonyldiimidazole (B1668759) has been shown to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding dioximes at ambient temperature. organic-chemistry.org This is particularly advantageous for preparing energetic compounds that might decompose at higher temperatures. organic-chemistry.org Diphosphorus tetraiodide has also been reported as a mild condensing agent for this purpose. researchgate.net

| Precursor | Dehydrating Agent | Conditions | Product | Reference |

| α-Dioxime | Succinic Anhydride | Heating (150–170°C) | 1,2,5-Oxadiazole | chemicalbook.com |

| α-Dioxime | Thionyl Chloride (SOCl₂) | Not specified | 1,2,5-Oxadiazole | chemicalbook.com |

| α-Dioxime | 1,1'-Carbonyldiimidazole | Ambient Temperature | 1,2,5-Oxadiazole | organic-chemistry.org |

| α-Diketone Oximes | Diphosphorus Tetraiodide | Not specified | 1,2,5-Oxadiazole | researchgate.net |

Deoxygenation Pathways from 1,2,5-Oxadiazole-2-Oxides (Furoxans)

Another principal route to 1,2,5-oxadiazoles involves the deoxygenation of their corresponding N-oxides, which are known as 1,2,5-oxadiazole-2-oxides or, more commonly, furoxans. chemicalbook.comresearchgate.net This method is synthetically valuable because furoxans are often readily accessible through pathways such as the dimerization of nitrile oxides or the dehydration of α-nitro ketoximes. thieme-connect.de

The reduction of the furoxan ring to the furazan (B8792606) (1,2,5-oxadiazole) can be achieved using various reducing agents. Trialkylphosphites, such as trimethyl phosphite (B83602), are commonly used for this transformation, effectively removing the N-oxide oxygen to yield 1,2,5-oxadiazoles with a wide array of substituents, including alkyl, aryl, and acyl groups. chemicalbook.com Other effective reducing systems include tin(II) chloride in hydrochloric and acetic acid, or zinc in acetic acid. thieme-connect.de Care must be taken during the reduction to avoid over-reduction of the heterocyclic ring or other sensitive functional groups present in the molecule. thieme-connect.de

| Precursor | Reducing Agent | Conditions | Product | Reference |

| 1,2,5-Oxadiazole-2-oxide (Furoxan) | Trialkylphosphite (e.g., P(OMe)₃) | Reflux | 1,2,5-Oxadiazole | chemicalbook.comthieme-connect.de |

| 1,2,5-Oxadiazole-2-oxide (Furoxan) | Tin(II) chloride/HCl/Acetic Acid | Not specified | 1,2,5-Oxadiazole | thieme-connect.de |

| 1,2,5-Oxadiazole-2-oxide (Furoxan) | Zinc/Acetic Acid | Not specified | 1,2,5-Oxadiazole | thieme-connect.de |

Methodologies via Ring Transformation Reactions

The 1,2,5-oxadiazole ring system can also be synthesized through the rearrangement of other heterocyclic structures. chemicalbook.comnih.gov These ring transformation reactions provide alternative pathways to the desired scaffold, often from more complex starting materials.

A prominent example is the Boulton-Katritzky rearrangement, a thermal process that can convert certain substituted oximes of other heterocycles into 1,2,5-oxadiazoles. thieme-connect.dechim.it Synthetically useful variations include the rearrangement of 1-(1,2,4-oxadiazol-3-yl)alkanone oximes and 1-(isoxazol-3-yl)alkanone oximes. thieme-connect.de This type of rearrangement involves an internal nucleophilic attack and subsequent ring-opening and re-cyclization cascade to form the thermodynamically stable 1,2,5-oxadiazole ring.

Cycloaddition Reactions in 1,2,5-Oxadiazole Synthesis

While 1,3-dipolar cycloaddition reactions are a cornerstone for synthesizing 1,2,4-oxadiazoles, they are also indirectly crucial for the formation of 1,2,5-oxadiazoles. researchgate.netchim.it The key process is the [3+2] cyclodimerization of nitrile oxides. In the absence of a different dipolarophile, nitrile oxides dimerize to form 1,2,5-oxadiazole-2-oxides (furoxans). researchgate.netthieme-connect.de

Dimerization and Condensation Protocols

As noted above, dimerization is a key protocol in 1,2,5-oxadiazole synthesis, specifically referring to the cyclodimerization of nitrile oxides to yield furoxan precursors. nih.govresearchgate.net

Condensation reactions also provide a route to functionalized 1,2,5-oxadiazoles. A notable example is the direct synthesis of N-(1,2,5-oxadiazolyl)hydrazones through a one-pot diazotization/reduction/condensation cascade starting from amino-1,2,5-oxadiazoles. nih.gov This protocol allows for the in-situ generation of previously inaccessible (1,2,5-oxadiazolyl)hydrazines, which are then condensed with carbonyl compounds. nih.gov This method is performed under smooth conditions with good functional group tolerance, providing direct access to complex analogues for applications in medicinal chemistry. nih.gov

| Method | Precursors | Key Steps | Product | Reference |

| Dimerization/Reduction | Nitrile Oxide | 1. [3+2] Cyclodimerization 2. Deoxygenation | 1,2,5-Oxadiazole | researchgate.netthieme-connect.de |

| Condensation Cascade | Amino-1,2,5-oxadiazole, Carbonyl compound | Diazotization, Reduction, Condensation | N-(1,2,5-Oxadiazolyl)hydrazone | nih.gov |

Thermolytic and Nitration-Mediated Routes

Thermolytic routes, which involve the decomposition or rearrangement of a precursor at high temperatures, are recognized as a strategy for forming the 1,2,5-oxadiazole ring. nih.govbenthamdirect.comresearchgate.net The Boulton-Katritzky rearrangement is a key example of a thermally induced reaction that can produce this heterocycle. chim.it

Nitration-mediated routes offer an indirect but powerful way to construct the oxadiazole system. For instance, the nitration of alkynes can produce α-nitroketones. organic-chemistry.org These intermediates can then be converted to α-nitroketoximes, which undergo dehydration to form furoxans. thieme-connect.deresearchgate.net Alternatively, α-nitroketones can serve as precursors to nitrile oxides, which then dimerize to furoxans. organic-chemistry.org A one-pot synthesis of furoxans has also been reported from cinnamyl alcohols using sodium nitrite (B80452) in an acetic acid-DMF mixture, proceeding through an intermediate α-nitroketoxime. researchgate.net These furoxans are then reduced to the final 1,2,5-oxadiazole products.

Regioselective Introduction of the 2-Thienyl Substituent

Achieving the desired 3-(2-thienyl) substitution on the 1,2,5-oxadiazole ring requires precise control over the reaction chemistry. Two primary strategies are employed: direct functionalization of a pre-formed oxadiazole core and construction of the oxadiazole ring from a thiophene-containing precursor.

Direct Functionalization Strategies for the 1,2,5-Oxadiazole Core

Direct functionalization of the 1,2,5-oxadiazole ring, while potentially efficient, is often hampered by the ring's inherent electronic properties and stability. The 1,2,5-oxadiazole ring is generally electron-deficient, which can influence its reactivity in electrophilic and nucleophilic substitution reactions.

Recent advances in C-H activation and cross-coupling reactions offer promising avenues for the direct introduction of aryl and heteroaryl substituents. While direct C-H arylation has been more extensively studied for other oxadiazole isomers and related heterocycles like benzothiadiazoles, the principles can be extended to the 1,2,5-oxadiazole system. For instance, palladium-catalyzed direct (het)arylation reactions have been successfully used for the thienylation of benzo[c] nih.govmdpi.comnih.govthiadiazoles. nih.gov These reactions often employ a palladium catalyst, such as palladium(II) acetate, and an oxidant.

A hypothetical direct arylation approach for the synthesis of 3-(2-thienyl)-1,2,5-oxadiazole could involve the reaction of 1,2,5-oxadiazole with a thiophene (B33073) derivative under palladium catalysis. The regioselectivity of such a reaction would be a critical factor to control.

Construction of this compound via Cyclization of Thiophene-Bearing Precursors

A more common and often more regioselective approach involves the construction of the 1,2,5-oxadiazole ring from a precursor that already contains the 2-thienyl moiety. This strategy ensures the correct placement of the substituent.

Thiophene-2-carbonyl hydrazide is a versatile precursor for the synthesis of various heterocyclic systems. While its use is more prominently documented for the synthesis of 1,3,4-oxadiazoles, analogous transformations could potentially lead to the 1,2,5-isomer under different reaction conditions. For example, N-(2-thenoyl)-N'-aroylhydrazines can be cyclized in the presence of dehydrating agents like phosphorus oxychloride to yield 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles. tandfonline.com

To obtain the 1,2,5-oxadiazole ring, a different synthetic pathway starting from a thiophene-based precursor is necessary. A plausible route involves the preparation of thiophene-2-carboxamidoxime. Amidoximes are key intermediates in the synthesis of 1,2,5-oxadiazoles, typically undergoing cyclization through dehydration or oxidative processes. researchgate.net The synthesis of N-arylthiophene-2-carboxamidoximes has been reported, suggesting that the unsubstituted thiophene-2-carboxamidoxime could be a viable intermediate. researchgate.net

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. In the context of this compound synthesis, this could involve the coupling of a halogenated 1,2,5-oxadiazole with a thiophene-based organometallic reagent, or vice versa.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are widely employed for such transformations. youtube.comnih.gov For instance, a 3-halo-1,2,5-oxadiazole could be coupled with a thiophene-2-boronic acid or a 2-thienylzinc reagent. The success of this approach hinges on the availability of the appropriately halogenated 1,2,5-oxadiazole precursor. The stability of the oxazole (B20620) ring under the reaction conditions is a key consideration, and in some cases, the use of specific ligands and reaction conditions is necessary to achieve good yields. researchgate.net

Direct C-H/C-H cross-coupling is an increasingly popular, more atom-economical alternative. Palladium-catalyzed oxidative C-H/C-H cross-coupling has been successfully applied to couple benzothiazoles with thiophenes, demonstrating the feasibility of forming a direct bond between these two heterocycles. rsc.org

Table 1: Comparison of Synthetic Strategies for Thienyl-Oxadiazole Linkage

| Strategy | Precursors | Key Transformation | Advantages | Challenges |

|---|---|---|---|---|

| Direct Functionalization | 1,2,5-Oxadiazole, Thiophene derivative | C-H Activation/Arylation | Atom economy, fewer steps | Regioselectivity control, reactivity of the oxadiazole core |

| Cyclization of Thiophene Precursor | Thiophene-2-carboxamidoxime | Dehydrative or oxidative cyclization | High regioselectivity | Synthesis of the precursor |

| Transition-Metal Cross-Coupling | Halogenated 1,2,5-oxadiazole, Thiophene-organometallic | Suzuki, Negishi, or other cross-coupling | Versatility, well-established methods | Preparation of precursors, reaction conditions |

Green Chemistry Paradigms in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied through the use of alternative energy sources and more environmentally benign reaction conditions.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov The application of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds.

In the context of oxadiazole synthesis, microwave assistance has been shown to accelerate the cyclization of hydrazides to form 1,3,4-oxadiazoles. nih.gov For example, the synthesis of pyrazole (B372694) and oxadiazole hybrids has been achieved in minutes with improved yields using microwave irradiation compared to hours of conventional refluxing. acs.org Similarly, the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives has been efficiently carried out using microwave-assisted methods. latticescipub.com

A plausible microwave-assisted synthesis of this compound could involve the rapid, microwave-heated cyclization of thiophene-2-carboxamidoxime. This approach would likely reduce the reaction time and potentially minimize the formation of byproducts, aligning with the principles of green chemistry.

Table 2: Microwave-Assisted Synthesis of Oxadiazole Derivatives - Selected Examples

| Reactants | Product | Reaction Time (Microwave) | Yield (Microwave) | Reaction Time (Conventional) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|

| Isoniazid, Aromatic aldehyde | Schiff base intermediate for 1,3,4-oxadiazole | 3 min | - | - | - | nih.gov |

| Pyrazole derivative, Benzohydrazides | Pyrazole-oxadiazole hybrids | 9-10 min | 79-92% | 7-9 h | Lower | acs.org |

Application of Environmentally Benign Catalytic Systems

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. bepls.com For the synthesis of this compound, this involves the adoption of catalytic systems that are less harmful to the environment. Strategies include the use of water as a green solvent, catalyst-free multicomponent reactions, and microwave-assisted synthesis, which can reduce reaction times, energy consumption, and the need for complex isolation procedures. bepls.comresearchgate.net For instance, the synthesis of various thiazole (B1198619) derivatives has been successfully achieved using clean, efficient, and catalyst-free domino reactions in water under microwave conditions, a principle that can be extended to oxadiazole synthesis. bepls.com Similarly, anodic oxidation provides an environmentally friendly route for creating certain furazan derivatives, a class to which 1,2,5-oxadiazoles belong. researchgate.net Electrochemical methods, in general, are considered to align with green chemistry principles due to their mild reaction conditions and reduced waste. pku.edu.cn

Solvent-Free and Solid-State Reaction Conditions

Eliminating volatile organic solvents is a key goal in green chemistry. Solvent-free reaction conditions, often facilitated by microwave irradiation or solid-state synthesis, offer significant advantages. researchgate.net These methods can lead to enhanced reaction rates, higher yields, and simplified purification processes compared to conventional solvent-based systems. researchgate.netnih.gov

In the synthesis of 1,3,4-oxadiazole derivatives, a direct comparison between reactions conducted in toluene (B28343) and those under solvent-free conditions revealed that the solvent-free approach consistently produced higher yields. nih.gov For example, the cyclodehydration of N,N'-diacylhydrazines to form 2,5-bis(alkyl)-1,3,4-oxadiazoles showed a marked improvement in yield when the solvent was omitted. nih.gov This suggests that similar benefits could be realized for the synthesis of this compound.

Table 1: Comparison of Yields for 1,3,4-Oxadiazole Synthesis in Toluene vs. Solvent-Free Conditions

Data adapted from a study on the synthesis of 2,5-bis(haloalkyl)-1,3,4-oxadiazole derivatives. nih.gov

| Entry | Starting Material (N,N'-diacylhydrazine precursor) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2a (R=CH₂Br) | Toluene, reflux | 65 |

| 2 | 2a (R=CH₂Br) | Solvent-free, 100 °C | 76 |

| 3 | 2b (R=CH₂Cl) | Toluene, reflux | 60 |

| 4 | 2b (R=CH₂Cl) | Solvent-free, 100 °C | 70 |

| 5 | 2c (R=CH(CH₃)Br) | Toluene, reflux | 35 |

| 6 | 2c (R=CH(CH₃)Br) | Solvent-free, 100 °C | 40 |

Electrochemical Cyclization Techniques

Electrochemical synthesis represents a powerful and sustainable approach for constructing heterocyclic rings like oxadiazoles (B1248032). pku.edu.cnrsc.org These methods avoid the need for harsh chemical oxidants by using anodic oxidation to facilitate key bond-forming steps. rsc.orgmdpi.com The electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes, for example, proceeds through the generation of an iminoxy radical via anodic oxidation, followed by intramolecular cyclization. rsc.orgrsc.org This process is characterized by simple operation, mild conditions, and high functional group compatibility. rsc.org

A model reaction for the synthesis of 3,5-diphenyl-1,2,4-oxadiazole (B189376) from N-benzyl amidoxime (B1450833) was optimized by electrolyzing the starting material in an undivided cell with platinum electrodes. The optimal conditions involved using K₃PO₄ as a base in methanol, achieving a high yield of the desired product. rsc.org Similar electrochemical strategies could be adapted for the cyclization step in the synthesis of this compound.

Table 2: Model Electrochemical Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole

Data from a study on the electrochemical oxidative cyclization of N-benzyl amidoxime. rsc.org

| Parameter | Condition |

|---|---|

| Starting Material | N-benzyl amidoxime |

| Cell Type | Undivided cell |

| Electrodes | Platinum (Pt) |

| Base | K₃PO₄ (3.0 equiv.) |

| Electrolyte | 0.1 M Bu₄NClO₄ |

| Solvent | Methanol (10 mL) |

| Voltage | 3 V (constant) |

| Temperature | 30 °C |

| Time | 2 h |

| Yield | 82.7% |

Synthetic Efficiency and Optimization Challenges

Achieving high efficiency in the synthesis of complex molecules like this compound requires overcoming significant challenges. Key among these are controlling the specific arrangement of atoms in the final product (regio- and stereoselectivity) and maximizing the amount of product obtained from a given amount of starting material (yield and reaction efficiency).

Control of Regioselectivity and Stereoselectivity in Reaction Pathways

Regioselectivity is critical when a precursor can react to form multiple constitutional isomers. In the synthesis of related heterocycles, the choice of reaction conditions has been shown to direct the outcome. For instance, in an acid-catalyzed synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles from common precursors, the solvent system was found to be the deciding factor. organic-chemistry.org Using water as the solvent favored the formation of the thiadiazole, whereas a mixture of acetic acid and DMF promoted the synthesis of the oxadiazole. organic-chemistry.org This highlights how careful selection of reaction media can be a powerful tool for controlling regioselectivity in the cyclization step.

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a significant challenge. The synthesis of monoterpene-based 1,2,4- and 1,3,4-oxadiazole derivatives provides a clear example of stereocontrol. nih.gov Starting from chiral α,β-unsaturated carboxylic acids derived from monoterpenes, the oxadiazole ring was constructed. Subsequent reactions on the molecule, such as dihydroxylation with an osmium tetroxide system, proceeded with high stereospecificity, demonstrating that a chiral auxiliary incorporated into the starting material can effectively guide the stereochemical outcome of subsequent transformations. nih.gov Such strategies are essential for producing enantiomerically pure compounds.

Strategies for Yield Improvement and Reaction Efficiency

Maximizing yield and reaction efficiency is a central goal in synthetic chemistry. This is typically achieved through systematic optimization of reaction parameters, including reagents, solvents, catalysts, temperature, and reaction time. For example, in the synthesis of precursors for 2,5-disubstituted-1,3,4-oxadiazoles, a screening of solvents and bases was performed to find the optimal conditions for the initial coupling reaction. nih.gov Dichloromethane (DCM) was found to be a superior solvent, and the organic base DIPEA provided excellent conversions where inorganic bases failed entirely. nih.gov

Table 3: Optimization of Coupling Reaction for Oxadiazole Precursor Synthesis

Data adapted from a study on the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives. nih.gov

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | DIPEA | 5 | 65 |

| 2 | DMF | DIPEA | 5 | 70 |

| 3 | DCM | Et₃N | 5 | 75 |

| 4 | DCM | Pyridine | 5 | 60 |

| 5 | DCM | K₂CO₃ | 12 | No reaction |

| 6 | DCM | DIPEA | 3 | 92 |

The choice of cyclizing agent is also critical. Reagents like phosphorous oxychloride (POCl₃) are commonly used for the dehydrative ring closure of N,N'-diacylhydrazines to form 1,3,4-oxadiazoles. nih.govscispace.com Furthermore, modern process technologies like continuous flow synthesis offer significant advantages for improving efficiency and scalability. An iodine-mediated oxidative cyclization of acyl hydrazones to produce 1,3,4-oxadiazoles was successfully translated to a continuous flow process, which allows for better control over reaction parameters and can simplify workup and purification. beilstein-journals.org The synthesis of 1,2,4-oxadiazole (B8745197) derivatives has also been improved by reacting arylamidoximes with anhydrides, such as succinic or glutaric anhydride, to produce the corresponding acids, which are valuable intermediates. nih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 2 Thienyl 1,2,5 Oxadiazole

Intrinsic Reactivity Profile of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole, also known as furazan (B8792606), is a five-membered, planar, aromatic heterocycle. pitt.eduwikipedia.org Its aromaticity, as measured by the Bird unified aromaticity index (I_A = 53), is comparable to that of isoxazole. pitt.eduwikipedia.org The ring possesses a significant dipole moment and is considered a π-excessive heterocycle. wikipedia.org Despite its aromatic character, the 1,2,5-oxadiazole ring is characterized by a relatively weak N-O bond, which is a key factor in many of its chemical transformations. pitt.edu Generally, when substituted with alkyl or aryl groups, the ring exhibits low reactivity toward both electrophiles and nucleophiles. pitt.edu

Electrophilic Reactivity and Substitution Patterns

The 1,2,5-oxadiazole ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms, which reduces the electron density of the ring carbons. pitt.edu Direct electrophilic substitution on the carbon atoms of the oxadiazole ring is uncommon. However, reactions at the ring nitrogen atoms are possible under specific conditions. For instance, N-alkylation can be forced by heating with powerful alkylating agents like dimethyl sulfate, which results in the formation of N-methyl-1,2,5-oxadiazolium salts. pitt.edu

While direct C-substitution is difficult, related systems like 2,1,3-benzoxadiazole can undergo nitration, which is considered the most accessible electrophilic substitution reaction for this class of compounds. pitt.edu

Nucleophilic Reactivity and Substitution Processes

The inherent low electron density at the carbon atoms makes the 1,2,5-oxadiazole ring susceptible to nucleophilic attack, but this reactivity is highly dependent on the nature of the substituents. The ring itself is generally not reactive enough for direct nucleophilic substitution of hydrogen. However, if a carbon atom on the ring is attached to a good leaving group, nucleophilic substitution can occur readily. pitt.edu This provides a valuable synthetic route to a variety of substituted 1,2,5-oxadiazoles.

Common leaving groups that facilitate these substitution reactions include halides, nitrite (B80452), and sulfonyl groups. pitt.edu Nitro-substituted 1,2,5-oxadiazoles are particularly useful starting materials for these transformations due to the strong activation provided by the nitro group and their relative accessibility. pitt.edu

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Nitro-4-chloro-1,2,5-oxadiazole | Phenols, Amines, Thiols | 4-Substituted-3-nitro-1,2,5-oxadiazoles | pitt.edu |

| 3,4-Dihalo-1,2,5-oxadiazole | Alkoxides, Thiolates, Cyanide, Amines | 3,4-Disubstituted-1,2,5-oxadiazoles | pitt.edu |

Investigation of Ring-Cleavage Phenomena (Thermal, Photochemical, Base-Induced)

The relatively weak O1-N2 bond is a point of vulnerability in the 1,2,5-oxadiazole ring, leading to ring-cleavage under various conditions.

Thermal and Photochemical Cleavage : High temperatures, typically exceeding 200°C, can induce thermal ring cleavage. pitt.edu This fragmentation process breaks the O1–N2 and C3–C4 bonds, yielding two nitrile fragments or a nitrile and a nitrile oxide fragment. pitt.edu Photochemical reactions can similarly lead to ring opening.

Base-Induced Cleavage : The stability of the ring towards bases depends on its substitution pattern. While 3,4-disubstituted 1,2,5-oxadiazoles are generally stable in alkaline conditions, the unsubstituted parent ring and its monosubstituted derivatives are susceptible to base-induced ring-cleavage reactions. pitt.edu

Mechanistic Aspects of Boulton–Katritzky Rearrangements

The Boulton–Katritzky rearrangement is a characteristic reaction of certain substituted oxadiazoles (B1248032). This mononuclear heterocyclic rearrangement involves an internal nucleophilic substitution, driven by the cleavage of the weak O-N bond and the formation of more stable bonds. pitt.eduacs.org For 1,2,5-oxadiazoles (furazans), this rearrangement can occur when a suitable three-atom side chain is present at the 3-position, containing a nucleophilic atom at the terminus. pitt.edu The reaction converts the initial 1,2,5-oxadiazole into a new five-membered heterocycle. pitt.edu For example, the rearrangement of furazans can lead to the formation of 1,2,3-triazoles with an oxime moiety in the side chain.

Reactivity with Strong Reducing Agents

The 1,2,5-oxadiazole ring can be cleaved by strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) can break the ring structure, leading to the formation of amino-substituted fragments. pitt.edu Polarographic reduction studies have also shown that the first step in the electrochemical reduction of 1,2,5-oxadiazoles is a two-electron process that involves the cleavage of the N-O bond.

Impact of the 2-Thienyl Substituent on 1,2,5-Oxadiazole Reactivity

The 2-thienyl group, as an aromatic substituent, significantly modulates the electronic properties and, consequently, the reactivity of the 1,2,5-oxadiazole ring to which it is attached. The nature of this influence is complex, arising from a combination of inductive and resonance effects.

The 2-thienyl group is generally considered an electron-rich heteroaromatic system. dntb.gov.ua However, its net electronic effect is a balance between two opposing forces:

Inductive Effect (-I) : The sulfur and carbon atoms of the thiophene (B33073) ring exert a moderate electron-withdrawing inductive effect. rsc.orgrsc.org

Resonance Effect (+R) : The lone pairs on the sulfur atom can participate in conjugation, leading to an electron-releasing resonance effect. This effect is capable of stabilizing adjacent positive charges, for instance, during electrophilic attack. rsc.org

This electronic profile has several implications for the reactivity of 3-(2-Thienyl)-1,2,5-oxadiazole:

Reactivity towards Electrophiles : The 1,2,5-oxadiazole ring itself is deactivated towards electrophilic attack. The 2-thienyl ring, being electron-rich, is the more likely site for electrophilic substitution (e.g., nitration, halogenation, acylation), which would preferentially occur at its C5 position (para to the oxadiazole ring) or C3 position (ortho).

Reactivity towards Nucleophiles : The net weak electron-withdrawing nature of the 2-thienyl group slightly enhances the electrophilicity of the carbon atoms in the 1,2,5-oxadiazole ring compared to an unsubstituted or alkyl-substituted ring. However, this effect is modest. Nucleophilic substitution would still overwhelmingly depend on the presence of a good leaving group on the oxadiazole ring, as described in section 3.1.2. The thienyl group itself is not typically a leaving group.

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Hammett Constant (σ_m) | +0.09 | Weak electron-withdrawing effect from meta position | pitt.edu |

| Hammett Constant (σ_p) | +0.05 | Weak electron-withdrawing effect from para position | pitt.edu |

| Field/Inductive Effect (F) | +0.13 | Electron-withdrawing inductive effect | pitt.edu |

| Resonance Effect (R) | -0.08 | Electron-releasing resonance effect | pitt.edu |

| Electrophilic Substituent Constant (σ⁺_p) | -0.19 | Stabilizes positive charge in electrophilic reactions | rsc.org |

Electronic Perturbations Induced by the Thiophene Ring

The substitution of a 1,2,5-oxadiazole ring with a 2-thienyl group creates a conjugated system with significant electronic polarization. The thiophene ring, a π-excessive heteroaromatic system, acts as an electron donor, while the 1,2,5-oxadiazole ring is a potent electron acceptor due to the high electronegativity of its oxygen and nitrogen atoms. This "push-pull" arrangement profoundly influences the molecule's properties.

Theoretical studies on analogous systems containing linked thiophene and oxadiazole rings confirm that this substitution leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) when compared to oligothiophenes. sid.ir This stabilization is a direct consequence of the electron-withdrawing capacity of the oxadiazole moiety. sid.ir The HOMO is typically localized primarily on the electron-rich thiophene ring, whereas the LUMO is centered on the electron-deficient 1,2,5-oxadiazole ring. This spatial separation of frontier orbitals is characteristic of donor-acceptor molecules and is fundamental to their potential applications in optoelectronics. Computational analyses of similar structures reveal a significant charge transfer from the donor (thiophene) to the acceptor (oxadiazole) portion of the molecule. rsc.org

| Property | Description | Reference |

|---|---|---|

| HOMO Localization | Primarily on the electron-donating thiophene ring. | sid.ir |

| LUMO Localization | Primarily on the electron-withdrawing 1,2,5-oxadiazole ring. | sid.irrsc.org |

| Electron Density | The π-electron density of the 1,2,5-oxadiazole ring nitrogen atoms is greater than that of the oxygen and carbon atoms. | chemicalbook.com |

| Aromaticity | The 1,2,5-oxadiazole ring possesses moderate aromaticity (Bird Index IA = 53), comparable to isoxazole. | chemicalbook.com |

| Dipole Moment | A significant molecular dipole moment is expected due to the charge separation between the donor and acceptor rings. The parent 1,2,5-oxadiazole has a dipole moment of 3.38 D. | chemicalbook.com |

Conformational Dynamics and Steric Effects

The conformational landscape of this compound is primarily defined by the rotation around the single carbon-carbon bond connecting the two heterocyclic rings. As both rings are planar, the molecule is expected to have two low-energy, planar or near-planar conformations. These can be described by the dihedral angle between the rings.

Computational studies and experimental evidence from analogous bi-heterocyclic systems suggest that steric hindrance between the hydrogen atoms on the adjacent rings (the H3 proton of the oxadiazole and the H3 proton of the thiophene) can lead to a slightly skewed or non-planar ground state conformation to alleviate this repulsion. nih.gov The rotational barrier between conformers is generally low, allowing for facile interconversion at room temperature. Furanoside rings, which are also five-membered, are known to be flexible and can adopt a wide range of conformations. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Principal Conformations | Two primary planar conformers are expected: syn and anti, based on the relative positions of the thiophene's sulfur atom and the oxadiazole's oxygen atom. | nih.gov |

| Rotational Barrier | A relatively low energy barrier for rotation around the inter-ring C-C bond is anticipated. | nih.gov |

| Ground State Geometry | The ground state may adopt a slightly non-planar (skewed) conformation to minimize steric interactions between the rings. | nih.gov |

| Excited State Geometry | Like other donor-acceptor systems, the molecule may become more planar in the excited state to increase π-conjugation. |

Detailed Mechanistic Investigations of Synthetic Transformations and Reactions

Cyclization Mechanisms Leading to 1,2,5-Oxadiazole Formation

The synthesis of the 1,2,5-oxadiazole (furazan) ring is most commonly and effectively achieved through the cyclizative dehydration of an α-dioxime. thieme-connect.denih.gov To produce this compound, the necessary precursor is 1-(thiophen-2-yl)glyoxal dioxime. This reaction involves the formal elimination of two water molecules, which can be promoted by various dehydrating agents.

Mechanism via α-Dioxime Dehydration: The reaction typically proceeds under the action of reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or succinic anhydride (B1165640). chemicalbook.com More recently, milder reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) have been employed, which allow the reaction to proceed at ambient temperature, a significant advantage for preparing potentially energetic or thermally sensitive compounds. organic-chemistry.org The mechanism involves the sequential activation of the oxime hydroxyl groups followed by nucleophilic attack by the adjacent oxime nitrogen to close the ring.

An alternative pathway involves the deoxygenation of a 1,2,5-oxadiazole N-oxide (furoxan). chemicalbook.com Furoxans themselves are typically synthesized via the dimerization of nitrile oxides. nih.govresearchgate.net In this case, (thiophen-2-yl)acetonitrile oxide would serve as the key intermediate, dimerizing to form 3,4-bis(2-thienyl)-1,2,5-oxadiazole N-oxide. Subsequent deoxygenation, often with a phosphite (B83602) reagent like P(OEt)₃, would yield the corresponding 1,2,5-oxadiazole. chemicalbook.com However, this route produces a symmetrically substituted product and is not suitable for the direct synthesis of this compound.

Reaction Mechanisms of Subsequent Functionalization

The reactivity of this compound is dictated by the distinct properties of its constituent rings.

Reactions on the Thiophene Ring: The thiophene ring is susceptible to electrophilic aromatic substitution. The powerful electron-withdrawing effect of the 1,2,5-oxadiazole ring deactivates the thiophene ring towards electrophiles but directs substitution to the C5 position, which is para to the point of attachment and least deactivated. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur at this position, proceeding through a standard arenium ion (sigma complex) intermediate.

Reactions on the 1,2,5-Oxadiazole Ring: The 1,2,5-oxadiazole ring is generally resistant to electrophilic attack due to its electron-deficient nature. thieme-connect.de It is also relatively stable towards nucleophiles unless a good leaving group is present on the ring. thieme-connect.de Nucleophilic substitution on the unsubstituted this compound is therefore unlikely. The most common reaction involving the furazan ring itself is cleavage. Strong reducing agents, such as lithium aluminum hydride, can cause ring fragmentation. thieme-connect.de Furthermore, thermal or photochemical energy can induce ring cleavage at the O1–N2 and C3–C4 bonds. thieme-connect.deelectronicsandbooks.com

Identification and Role of Transient Intermediates

The key transient intermediates in the synthesis and reactions of this compound are pathway-dependent.

Nitrile Oxides: In synthetic routes that proceed via [3+2] cycloaddition, nitrile oxides are the crucial reactive intermediates. organic-chemistry.org Although not the primary route to the title compound, the dimerization of nitrile oxides to form furoxans (which can then be reduced) is a fundamental reaction in this area of chemistry. Density functional theory (DFT) studies have shown that the dimerization of nitrile oxides to furoxans is a stepwise process that proceeds through a dinitrosoalkene intermediate which possesses significant diradical character. acs.org This diradical is the key transient species that cyclizes to form the furoxan ring. acs.org

Arenium Ions (Sigma Complexes): During the electrophilic functionalization of the thiophene ring, the reaction proceeds through a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regiochemical outcome of the substitution.

Ring-Opening Intermediates: Photochemical cleavage of 1,2,5-oxadiazoles can lead to nitrile and nitrile oxide fragments. thieme-connect.deelectronicsandbooks.com For instance, the photolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) yields benzonitrile (B105546) and phenyl isocyanate, with the latter forming from the rearrangement of an excited benzonitrile oxide fragment. electronicsandbooks.com

Stability Assessment under Diverse Chemical Environments

The 1,2,5-oxadiazole ring is a stable aromatic system, and its derivatives are generally robust compounds. chemicalbook.comthieme-connect.de This stability is a key feature contributing to their utility in various applications.

Thermal Stability: The 1,2,5-oxadiazole ring is thermally stable, with ring cleavage typically requiring temperatures above 200°C. thieme-connect.de The decomposition products are nitrile and nitrile oxide fragments. thieme-connect.de Many energetic materials are based on this ring system, which points to its high energy content but also its kinetic stability. bohrium.com

Chemical Stability:

Acids: The ring is generally resistant to attack by acids. thieme-connect.de

Bases: Disubstituted 1,2,5-oxadiazoles, such as the title compound, are generally stable to alkali. In contrast, the parent ring and monosubstituted derivatives can undergo base-induced ring-cleavage. thieme-connect.de

Oxidation/Reduction: The thiophene ring's sulfur atom can be oxidized under appropriate conditions. The 1,2,5-oxadiazole ring is susceptible to cleavage by strong reducing agents. thieme-connect.de

Photochemical Stability: The ring can be cleaved by ultraviolet irradiation, typically breaking at the weak O-N and C-C bonds to generate reactive fragments. thieme-connect.deelectronicsandbooks.com

| Condition | Stability/Reactivity | Reference |

|---|---|---|

| Thermal | Stable up to >200°C; decomposes to nitrile and nitrile oxide fragments. | thieme-connect.de |

| Photochemical | Undergoes ring cleavage upon UV irradiation. | thieme-connect.deelectronicsandbooks.com |

| Strong Acids | Generally stable and resistant to attack. | thieme-connect.de |

| Strong Bases | Disubstituted ring is generally stable; parent ring is labile. | thieme-connect.de |

| Strong Reducing Agents (e.g., LiAlH₄) | Susceptible to ring cleavage. | thieme-connect.de |

Advanced Spectroscopic and Structural Characterization Methodologies

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 3-(2-Thienyl)-1,2,5-oxadiazole, offering detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For a related compound, 1,2,4-Oxadiazole (B8745197), 3-(1,3-benzodioxol-5-yl)-5-(2-thienyl)-, the carbon signals of the oxadiazole ring are observed at specific chemical shifts, which can be used as a reference. spectrabase.com In general, for 1,2,4-oxadiazoles, the C-3 and C-5 carbons of the oxadiazole ring resonate at approximately δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively. researchgate.net

2D Correlational Techniques: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between the thienyl and oxadiazole rings.

Table 1: Representative ¹³C NMR Chemical Shifts for Related Oxadiazole Structures

| Carbon Atom | Chemical Shift (ppm) | Compound |

| C-3 (Oxadiazole) | 167.2-168.7 | Aryl-1,2,4-oxadiazoles researchgate.net |

| C-5 (Oxadiazole) | 173.9-176.1 | Aryl-1,2,4-oxadiazoles researchgate.net |

This table presents expected chemical shift ranges based on similar structures.

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,5-oxadiazole has been measured, and a vibrational assignment of the fundamental frequencies has been made. capes.gov.br For substituted oxadiazoles (B1248032), characteristic bands are expected. For example, in a related 1,3,4-oxadiazole (B1194373) derivative, the C=N stretching vibration appears around 1514-1519 cm⁻¹, and the aromatic C=C stretching is observed near 1546-1562 cm⁻¹. who.int The C-H stretching of the aromatic thienyl ring would typically be found above 3000 cm⁻¹. who.int

Raman Spectroscopy: The Raman spectrum of liquid 1,2,5-oxadiazole, including polarization measurements, has been obtained, aiding in the assignment of fundamental vibrational frequencies. capes.gov.br This technique complements IR spectroscopy and is particularly useful for identifying non-polar bonds.

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which helps in confirming its structure. The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern of 1,2,4-oxadiazoles often involves the cleavage of the heterocyclic ring. sci-hub.st For 1,2,5-oxadiazole N-oxide derivatives, a characteristic loss of an OH radical involving the N-oxide oxygen has been observed. researchgate.net The fragmentation of the pyrimidine (B1678525) ring is noted to be more difficult than that of a fused thiazole (B1198619) ring in related systems. sapub.org

A common fragmentation pathway for 3,5-disubstituted 1,2,4-oxadiazoles is a formal retro 1,3-dipolar cycloaddition. sci-hub.st The specific fragmentation of this compound would likely involve initial cleavages of the oxadiazole ring and subsequent fragmentation of the thienyl substituent.

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.

UV-Vis Spectroscopy: The replacement of a phenyl ring with a thienyl ring in 2,5-disubstituted 1,3,4-oxadiazoles leads to a red shift (a shift to longer wavelengths) in the lowest energy absorption band. rsc.org This suggests that this compound would likely exhibit absorption at a longer wavelength compared to its phenyl analogue.

Fluorescence Spectroscopy: Many oxadiazole derivatives are known to be fluorescent. nih.gov The emission spectra of 2-phenyl-5-(2-thienyl)-1,3,4-oxadiazole derivatives show a red shift compared to their 2,5-diphenyl-1,3,4-oxadiazole (B188118) counterparts, indicating that the thienyl group influences the emission properties. rsc.org

X-ray Diffraction for Crystalline State Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure of this compound is not detailed in the search results, studies on related compounds such as 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione reveal that the thiophene (B33073) ring mean plane lies nearly in the same plane as the oxadiazole ring, with a small dihedral angle. researchgate.net In another related structure, the thiophene ring was found to be rotationally disordered. nih.gov X-ray powder diffraction (XRD) has also been utilized to investigate the structure of some oxadiazole complexes. epstem.netindexacademicdocs.orgerpublications.com

Electrochemical Methods for Redox Property Assessment

Electrochemical techniques, such as cyclic voltammetry (CV), are used to evaluate the redox properties of this compound, providing information on its ability to accept or donate electrons. The reduction potentials of 1,2,5-oxadiazole N-oxides have been studied using cyclic voltammetry to understand their electronic properties. researchgate.net The electrochemical behavior of related heterocyclic compounds is influenced by the nature of the heterocycle and its substituents. beilstein-journals.org For instance, 1,3,4-oxadiazole derivatives show anodic peak potentials in the range of 1.37–1.39 V in cyclic voltammetry studies. beilstein-journals.org

Computational Chemistry and Theoretical Modelling of 3 2 Thienyl 1,2,5 Oxadiazole

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-(2-thienyl)-1,2,5-oxadiazole at the atomic level. These methods are used to determine the molecule's stable geometric configuration and to map its electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for the geometry optimization of heterocyclic compounds to identify the most stable molecular conformation. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G**, are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The optimization process seeks the lowest energy state of the molecule, providing a detailed three-dimensional structure. researchgate.net

Once the geometry is optimized, DFT is used to calculate key electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.govnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. These calculations help in understanding the electrophilic and nucleophilic centers within the molecule. nih.gov Theoretical studies on related oxadiazole derivatives show that such computational results are often in good agreement with experimental findings. nih.gov

Table 1: Illustrative Electronic Properties of Heterocyclic Compounds Calculated by DFT

This table presents representative data for related compounds to illustrate the outputs of DFT calculations.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 to -7.5 | eV |

| LUMO Energy | -1.0 to -2.0 | eV |

| HOMO-LUMO Gap | 4.5 to 6.5 | eV |

| Dipole Moment | 2.0 to 4.0 | Debye |

Computational methods are also utilized to predict the thermochemical properties of molecules, which are crucial for assessing their stability and energy content. For compounds containing the 1,2,5-oxadiazole ring, particularly those designed as energetic materials, the enthalpy of formation is a key parameter. osti.gov DFT calculations can be employed to determine the energies of the individual atoms and the optimized molecule. zsmu.edu.ua

The standard enthalpy of formation can be calculated using atomization or isodesmic reactions. The isodesmic reaction approach, where the number and types of bonds are conserved on both sides of the reaction, is often preferred for its higher accuracy in canceling out systematic errors in the calculations. zsmu.edu.ua These theoretical predictions are vital for screening potential high-energy materials, as they provide an estimate of the energy that would be released upon decomposition. osti.gov Studies on molecules incorporating 1,2,5-oxadiazole rings have demonstrated the utility of these computational predictions in materials design. osti.gov

The aromaticity of the thiophene (B33073) and 1,2,5-oxadiazole rings in this compound is a significant factor influencing its stability and reactivity. While oxadiazole isomers can satisfy Hückel's rule, there are notable differences in their aromatic character, which impacts their interactions with biological targets. researchgate.net

Aromaticity can be assessed computationally by analyzing several indicators derived from DFT calculations. These include structural criteria, such as bond length alternation (a lower degree of alternation suggests higher aromaticity), and magnetic criteria, like Nucleus-Independent Chemical Shift (NICS) values. Electron delocalization can be visualized through molecular orbital plots (HOMO, LUMO) and electron density maps, which show how the π-electrons are distributed across the fused heterocyclic system. nih.gov This analysis provides a deeper understanding of the electronic communication between the thiophene and oxadiazole moieties.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the behavior of this compound in a biological or chemical system, particularly its interactions with other molecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mongoliajol.info This method is extensively used to study how oxadiazole-containing compounds interact with the active sites of enzymes or receptors. nih.govnih.gov For this compound, docking simulations can identify the most likely binding pose within a specific protein target. mdpi.com

The simulation calculates a docking score, which estimates the binding affinity, and reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.govacs.org For instance, in studies of related oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring are often found to act as hydrogen bond acceptors. nih.govmdpi.com The results from docking studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective inhibitors. mdpi.com

Table 2: Representative Molecular Docking Results for Oxadiazole Derivatives

This table illustrates the type of information obtained from molecular docking studies on similar compounds.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | 4a | -8.5 | Thr199, Gln92 |

| VEGFR2 | 7j | -11.7 | Cys919, Glu885, Asp1046 |

| CYP51 | 5f | -10.9 | Met508 |

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes over time. mongoliajol.info Following molecular docking, MD simulations are often performed on the ligand-protein complex to assess its stability and to understand the conformational changes that may occur upon binding. mdpi.comacs.org

The simulation tracks the movements of atoms over a specific period, typically nanoseconds, allowing for the analysis of the system's flexibility and structural integrity. mongoliajol.infonih.gov A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. mongoliajol.info A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in the active site and that the complex is stable. mongoliajol.infomdpi.com These simulations offer a more realistic picture of the binding event than static docking models, providing insights into the dynamic nature of the intermolecular interactions. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

No published QSPR studies specifically investigating the properties of this compound were found.

Theoretical Prediction of Reactivity and Reaction Pathways

There is no available research detailing the theoretical prediction of reactivity or reaction pathways for this compound.

Role in Advanced Materials Science

Applications in Organic Electronics and Optoelectronic Systems

The fusion of the electron-deficient 1,2,5-oxadiazole ring with the electron-rich thiophene (B33073) moiety imparts valuable properties to the core structure, making it a compelling candidate for various electronic and optoelectronic devices.

The inherent electron-accepting nature of the 1,2,5-oxadiazole unit makes 3-(2-Thienyl)-1,2,5-oxadiazole and its derivatives promising materials for facilitating electron transport in organic electronic devices. Researchers have explored its integration into more complex molecular architectures to enhance electron mobility and improve device performance. The strategic incorporation of this moiety can lead to materials with balanced charge transport capabilities, a crucial factor for efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

While this compound itself may not be a strong emitter, its derivatives have been investigated for their fluorogenic properties. The electronic interplay between the thiophene donor and the oxadiazole acceptor can give rise to intramolecular charge transfer (ICT) characteristics, which are fundamental to the design of fluorescent and phosphorescent materials. By modifying the molecular structure, for instance, through the introduction of additional aromatic systems or functional groups, the emission wavelength and quantum efficiency can be tuned for specific light-emitting applications.

The thienyloxadiazole unit serves as a valuable building block for the synthesis of conjugated polymers and oligomers. These materials are the cornerstone of plastic electronics, offering advantages such as solution processability, flexibility, and large-area fabrication. The alternating arrangement of electron-rich (thiophene) and electron-deficient (oxadiazole) units along the polymer backbone creates a donor-acceptor (D-A) architecture. This design strategy effectively lowers the bandgap of the resulting polymer, enabling it to absorb light at longer wavelengths and enhancing its charge-carrying properties. Such polymers have been investigated for their potential use in transistors, solar cells, and sensors.

| Property | Significance in Electronic Applications |

| Electron-Deficient Oxadiazole | Promotes electron transport. |

| Electron-Rich Thiophene | Facilitates hole transport. |

| Donor-Acceptor Structure | Lowers the bandgap, enabling absorption of a broader range of light and improving charge carrier mobility. |

| Structural Rigidity | Contributes to better molecular packing and charge transport. |

Supramolecular Chemistry and Molecular Recognition Phenomena

The specific arrangement of atoms and electron density in this compound makes it an interesting candidate for studies in supramolecular chemistry, where non-covalent interactions govern the assembly of molecules into larger, organized structures.

The assembly of molecules containing the this compound scaffold in the solid state is directed by a variety of non-covalent interactions. The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen and halogen bond acceptors. The sulfur atom in the thiophene ring can also participate in specific interactions. Furthermore, the aromatic nature of both the thiophene and oxadiazole rings allows for π-π stacking interactions, which are crucial for creating ordered molecular arrangements in crystals and thin films. These interactions are fundamental to crystal engineering and the design of materials with specific electronic or optical properties.

The electron-deficient nature of the oxadiazole ring and the potential for specific interactions make this compound and its derivatives suitable components in host-guest systems. These systems are designed for molecular recognition, where a larger 'host' molecule selectively binds to a smaller 'guest' molecule. The electronic and structural features of the thienyloxadiazole unit can be exploited to create specific binding sites for anions or other electron-rich species. Such studies are important for the development of chemical sensors and systems for selective molecular encapsulation.

| Interaction Type | Participating Atoms/Groups | Significance |

| Halogen Bonding | Oxadiazole Nitrogen/Oxygen as acceptors | Directs crystal packing and influences material properties. |

| C-H···π Interactions | C-H bonds and aromatic π-systems | Contributes to the stability of supramolecular assemblies. |

| S···π Interactions | Thiophene sulfur and aromatic π-systems | Influences molecular conformation and packing. |

| π···π Stacking | Thiophene and oxadiazole rings | Promotes charge transport in organic electronic materials. |

Theoretical Design and Characterization of High-Energy-Density Materials

The theoretical design and computational analysis of molecules are indispensable tools in the quest for novel high-energy-density materials (HEDMs). These methods allow for the prediction of energetic properties and stability before undertaking complex and resource-intensive synthesis. Within this framework, this compound and its derivatives have been identified as a promising class of compounds. Computational studies, particularly using density functional theory (DFT), have been instrumental in exploring their potential as HEDMs by systematically evaluating how structural modifications influence their performance and safety characteristics. nih.govresearchgate.netsiena.eduscispace.com

The fundamental strategy for transforming this compound into a high-performance energetic material involves the introduction of specific "energetic" functional groups. bohrium.com This approach aims to increase key properties such as density (ρ) and heat of formation (HOF), which are critical for superior detonation performance. nih.gov

A primary and effective design principle is the nitration of the thiophene ring. The nitro group (–NO₂) is a well-known explosophore that significantly enhances the energy content of a compound. nih.gov Computational studies have systematically investigated the impact of adding one, two, or three nitro groups to the thiophene backbone. A clear trend has emerged: increasing the number of nitro substituents leads to a progressive and substantial improvement in the calculated density, heat of formation, detonation velocity (vD), and detonation pressure (P). nih.gov

Further enhancement of energetic properties can be achieved by modifying the 1,2,5-oxadiazole (furazan) ring itself. The oxidation of one of the nitrogen atoms to form a furoxan (1,2,5-oxadiazole 2-oxide) can improve the oxygen balance of the molecule, a crucial factor for achieving efficient and complete combustion during detonation. bohrium.comresearchgate.net The combination of these strategies—substituting the thiophene ring with multiple nitro groups and incorporating other energetic moieties or linkages like azo (–N=N–) or azoxy (–N(O)=N–) groups—represents a versatile approach to designing a wide array of potential HEDMs with finely tuned properties. bohrium.comepa.gov

Density functional theory (DFT) has become a standard computational method for the a priori assessment of HEDMs. psu.edurdd.edu.iqimist.ma By solving the quantum mechanical equations that describe the electronic structure of a molecule, DFT can accurately predict a range of crucial properties that determine both performance and safety. psu.eduzsmu.edu.ua

Key performance indicators that are routinely calculated include:

Density (ρ): A higher density packs more explosive power into a given volume and is a major contributor to detonation performance.

Heat of Formation (HOF): This value represents the energy stored within a molecule's chemical bonds. A high positive HOF is desirable for energetic materials. nih.govrsc.org

Detonation Velocity (vD) and Pressure (P): These are the ultimate measures of an explosive's power and are heavily dependent on density and HOF. frontiersin.orgresearchgate.net

For stability, a critical parameter is the Bond Dissociation Energy (BDE) . The BDE of the weakest bond in the molecule, often referred to as the "trigger linkage," provides a reliable estimate of its thermal stability. rsc.org For nitroaromatic compounds, the C–NO₂ bond is typically the weakest, and a higher BDE for this bond suggests greater stability and lower sensitivity to accidental initiation. researchgate.net

Computational models have been applied to a series of nitrated this compound derivatives, yielding valuable data. These theoretical results consistently show a direct and positive correlation between the degree of nitration and the material's energetic output. The predicted detonation velocities and pressures for the di- and trinitro derivatives are significantly higher than those of the parent compound and its mononitro counterpart, approaching and in some cases potentially exceeding the performance of conventional explosives like TNT and RDX. nih.govfrontiersin.orgnih.gov

The following interactive data table summarizes the predicted energetic properties of several nitrated derivatives of this compound based on computational studies.

Table 1. Predicted Energetic Properties of Nitrated this compound Derivatives

| Compound Name | Molecular Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|---|

| This compound | C₆H₄N₂OS | 1.45 | 234.5 | 7.54 | 24.5 |

| 3-(5-Nitro-2-thienyl)-1,2,5-oxadiazole | C₆H₃N₃O₃S | 1.68 | 207.3 | 8.12 | 29.3 |

| 3-(3,5-Dinitro-2-thienyl)-1,2,5-oxadiazole | C₆H₂N₄O₅S | 1.82 | 218.9 | 8.76 | 35.4 |

Concluding Remarks and Future Research Trajectories

Emerging Trends and Persistent Challenges in 1,2,5-Oxadiazole and Thiophene (B33073) Chemistry

The chemistry of 1,2,5-oxadiazoles (also known as furazans) and thiophenes is individually well-established, with ongoing research exploring new frontiers.

Emerging Trends:

1,2,5-Oxadiazole Chemistry : The 1,2,5-oxadiazole ring is increasingly recognized as a valuable scaffold in medicinal chemistry and materials science. researchgate.netnih.gov A significant trend is the development of 1,2,5-oxadiazole N-oxides (furoxans) as nitric oxide (NO)-donating agents for potential cardiovascular and anti-cancer therapies. researchgate.net Furthermore, the high nitrogen content and heat of formation of the furazan (B8792606) ring make it a target for the development of high-energy density materials (HEDMs). researchgate.netnih.gov Synthetic methodologies are evolving, with new strategies for the construction and functionalization of the 1,2,5-oxadiazole ring being reported. researchgate.net

Thiophene Chemistry : Thiophene and its derivatives are cornerstone heterocycles in medicinal chemistry and organic electronics. nih.gov Recent trends focus on the development of novel catalytic methods for the asymmetric functionalization and dearomatization of the thiophene ring, which is traditionally challenging. rsc.orgrsc.org There is also a strong push towards more efficient and sustainable synthetic methods, such as multicomponent reactions, to build complex thiophene-containing molecules. nih.gov The application of thiophene derivatives in organic semiconductors, polymers, and as pharmacologically active agents continues to expand. nih.govmdpi.com

Persistent Challenges: